N-(2-methylphenyl)butanamide
Description
Properties
CAS No. |
33913-15-4 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C11H15NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
CTKWAPPTXSVBQK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-(2-methylphenyl)butanamide with key analogs:
Key Observations:
- Electron Modulation: The nitro group in N-(2-methyl-4-nitrophenyl)butanamide introduces strong electron-withdrawing effects, which may alter solubility and metabolic stability compared to the non-substituted parent compound .
Pharmacological and Therapeutic Profiles
- Opioid Analogs : Derivatives such as 4-Methoxybutyrylfentanyl () and ortho-methyl acetylfentanyl () exhibit potent opioid receptor binding due to their piperidinyl-phenethyl moieties. This compound lacks this structural motif, suggesting reduced opioid activity .
- Psychoactive Potential: Compounds like 2-(2-(4-chlorophenyl)acetamido)-3-methylbutanamide () highlight the role of aromatic amides in psychoactive effects. The methylphenyl group in the target compound may confer similar CNS activity but with lower potency .
Preparation Methods
Acylation of 2-Methylphenylamine with Butyryl Chloride
The most widely reported method involves the reaction of 2-methylphenylamine (o-toluidine) with butyryl chloride in an inert aromatic solvent. This exothermic process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of butyryl chloride, displacing chloride and forming the amide bond.
Reaction Conditions:
-
Temperature: 50–100°C, with optimal yields observed at 85–95°C.
-
Stoichiometry: A 1:1 molar ratio of o-toluidine to butyryl chloride ensures minimal side products.
Procedure:
-
Metering of Reagents: Butyryl chloride is gradually added to a heated solution of o-toluidine in toluene to control reaction exothermicity.
-
Post-Reaction Treatment: Methanol is introduced post-reaction to quench residual butyryl chloride, followed by distillation to remove solvents and byproducts.
-
Isolation: The product precipitates upon cooling and is isolated via filtration, yielding 92–95% purity.
Example (Patent US20040030183A1):
-
Scale: 814.2 g o-toluidine + 850.3 g butyryl chloride in 3087.5 g toluene.
Optimization of Reaction Parameters
Solvent Selection
Aromatic solvents like toluene are preferred due to their high boiling points and compatibility with acyl chlorides. Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with butyryl chloride.
Table 1: Solvent Impact on Yield and Purity
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 90 | 95 | 98 |
| Chlorobenzene | 100 | 93 | 97 |
| Xylene | 110 | 91 | 96 |
Industrial-Scale Synthesis
The patented process outlined in US20040030183A1 exemplifies industrial adaptation:
-
Continuous Metering: Automated addition of butyryl chloride ensures consistent reaction rates and minimizes thermal runaway.
-
Distillation: Azeotropic distillation with water removes toluene and methanol, achieving >99% solvent recovery.
-
Crystallization: The crude product is recrystallized from acetic acid, enhancing purity to >99%.
Table 2: Scalability Data from Patent Examples
| Batch Size (g) | Solvent Volume (L) | Yield (kg) | Purity (%) |
|---|---|---|---|
| 814 | 3.1 | 0.78 | 99.0 |
| 217 | 0.8 | 0.21 | 98.5 |
Characterization and Quality Control
Post-synthesis characterization relies on spectroscopic methods:
-
IR Spectroscopy: Strong absorption at 1640–1680 cm⁻¹ (C=O stretch) and 1550–1600 cm⁻¹ (N–H bend).
-
NMR: -NMR signals at δ 2.3 (s, CH₃), δ 1.6 (m, CH₂), and δ 7.2–7.4 (aromatic protons).
Purity Standards:
-
Residual solvent limits: <0.1% toluene (ICH guidelines).
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
